2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-
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Overview
Description
2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Cyclization: The initial step involves the cyclization of 4-nitro-3-phenylbutanoic acid to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is then reduced to an alcohol and dehydrated to yield nitromethylindene.
Hydrogenation: The nitromethylindene undergoes catalytic hydrogenation over palladium on carbon (Pd/C) to form the desired amine.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl and isoquinolinyl moieties using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are known for their potent activities against fibroblast growth factor receptors (FGFRs).
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a heterocyclic structure and are used in various biomedical applications.
Uniqueness
What sets 2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]- apart is its unique combination of multiple heterocyclic rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H28N4O |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-methyl-3-(3-piperidin-1-ylisoquinolin-7-yl)pyridin-2-one |
InChI |
InChI=1S/C28H28N4O/c1-20-11-15-32(31-16-12-21-7-3-4-8-25(21)31)28(33)27(20)23-10-9-22-18-26(29-19-24(22)17-23)30-13-5-2-6-14-30/h3-4,7-11,15,17-19H,2,5-6,12-14,16H2,1H3 |
InChI Key |
AXOXJDGZZJEDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)N2CCC3=CC=CC=C32)C4=CC5=CN=C(C=C5C=C4)N6CCCCC6 |
Origin of Product |
United States |
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